Valspodar

Catalog No.
S548822
CAS No.
121584-18-7
M.F
C63H111N11O12
M. Wt
1214.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valspodar

CAS Number

121584-18-7

Product Name

Valspodar

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enoyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H111N11O12

Molecular Weight

1214.6 g/mol

InChI

InChI=1S/C63H111N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-52H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1

InChI Key

YJDYDFNKCBANTM-QCWCSKBGSA-N

SMILES

CC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C

solubility

Soluble in DMSO, not in water

Synonyms

3'-keto-Bmt(1)-Val(2)-cyclosporin A, PSC 833, PSC-833, PSC833, SDZ PSC 833, SDZ-PSC-833, valspodar

Canonical SMILES

CC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C

Isomeric SMILES

C/C=C/C[C@@H](C)C(=O)[C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C

The exact mass of the compound Valspodar is 1213.84137 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Cyclosporins - Supplementary Records. It belongs to the ontological category of homodetic cyclic peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Antiviral Research

Application in Cancer Treatment

Application in Acute Myeloid Leukemia Treatment

Application in HIV Treatment

Application in Multidrug Resistance

Valspodar, also known as PSC833, is a synthetic compound primarily recognized for its role as an inhibitor of P-glycoprotein, a crucial efflux transporter involved in multidrug resistance. Its chemical formula is C₆₃H₁₁₁N₁₁O₁₂, and it has been extensively studied for its potential to enhance the efficacy of various chemotherapeutic agents by preventing their expulsion from cancer cells. Valspodar's unique structure allows it to interact selectively with P-glycoprotein, making it a valuable tool in cancer research and treatment strategies aimed at overcoming drug resistance .

  • Valspodar's primary mechanism of action involves inhibiting P-gp function. It binds to P-gp and alters its conformation, preventing it from recognizing and expelling chemotherapeutic drugs [, ]. This allows more chemotherapeutic drugs to remain inside cancer cells, leading to increased cell death.
  • Limited information exists on the specific safety profile of Valspodar in humans.
  • Preclinical studies suggest it may have interactions with other medications metabolized by CYP3A enzymes []. Further research is needed to determine its safety profile and potential side effects.

Note:

  • Valspodar is an investigational drug and is not currently approved for clinical use.
That typically include the formation of peptide bonds and the incorporation of specific functional groups that confer its inhibitory properties. While detailed synthetic pathways are proprietary or not extensively published, general methods involve solid-phase peptide synthesis techniques followed by purification processes such as high-performance liquid chromatography to achieve the desired purity and yield .

Valspodar exhibits significant biological activity as a modulator of drug resistance in cancer therapy. By inhibiting P-glycoprotein, it enhances the intracellular concentration of chemotherapeutic agents such as paclitaxel and vinblastine, leading to increased cytotoxicity against resistant cancer cells. Furthermore, studies have demonstrated its efficacy in limiting human cytomegalovirus infection and dissemination, indicating its potential antiviral properties .

Valspodar has been primarily applied in oncology as a multidrug resistance modulator. Its ability to enhance the effectiveness of chemotherapeutic agents has made it a subject of interest in clinical trials for various cancers, including leukemia and breast cancer. Beyond oncology, its potential antiviral activity suggests applications in virology, particularly concerning human cytomegalovirus infections .

Interaction studies highlight Valspodar's role in pharmacokinetics and drug-drug interactions. It is known to increase serum concentrations of certain drugs when co-administered due to its inhibition of P-glycoprotein and cytochrome P450 enzymes. For example, combining Valspodar with Isavuconazonium can lead to elevated serum levels of both compounds, necessitating careful monitoring during concurrent administration .

Several compounds share similarities with Valspodar in terms of their mechanism as P-glycoprotein inhibitors or their roles in combating multidrug resistance. Here are some notable examples:

Compound NameChemical StructureMechanism of ActionUnique Features
TariquidarC₅₃H₅₃N₇O₄P-glycoprotein inhibitorMore potent than Valspodar against certain cancers
ElacridarC₂₁H₂₃N₃O₄P-glycoprotein inhibitorDual inhibition (P-glycoprotein and breast cancer resistance protein)
CyclosporineC₄₂H₆₁N₁₁O₁₂Immunosuppressant; affects drug metabolismPrimarily used in transplant medicine

Valspodar stands out due to its selective inhibition profile and dual functionality as both an anticancer agent and a potential antiviral compound. Its unique ability to enhance drug efficacy while minimizing toxicity makes it a critical candidate for further research in both oncology and virology .

The primary synthetic route for valspodar production involves the selective oxidation of cyclosporin D, representing the most established and widely utilized method for pharmaceutical-scale manufacturing [1] [2] [3]. This approach capitalizes on the structural similarity between cyclosporin D and the target compound, requiring only a single critical modification to achieve the desired pharmacological properties.

The oxidation process specifically targets the 3'-hydroxyl group of the N-methylated-4-(E)-butenyl-4-methylthreonine (MeBmt) residue at position 1 of the cyclic undecapeptide structure [4] [5]. This selective transformation converts the hydroxyl functionality to a ketone, fundamentally altering the compound's biological activity while preserving the overall cyclic peptide architecture that is essential for its mechanism of action.

The reaction employs N-chlorosuccinimide as the primary oxidizing agent in combination with dimethyl sulfide, utilizing toluene as the reaction solvent [2] [3] [6]. This reagent combination, known as the Corey-Kim oxidation system, provides excellent selectivity for the desired transformation while minimizing side reactions that could compromise yield or product quality [7]. The reaction typically proceeds under mild conditions, with temperatures ranging from room temperature to 60°C, depending on the specific protocol employed [8] [9].

Table 1: Valspodar Synthesis Parameters and Specifications

ParameterValueReference
Molecular FormulaC63H111N11O12 [10] [11] [1]
CAS Number121584-18-7 [10] [11] [1]
Molecular Weight (g/mol)1214.62 [10] [11] [1]
Primary Synthesis RouteOxidation of Cyclosporin D [1] [2] [3]
Starting MaterialCyclosporin D [11] [1] [2] [3]
Oxidizing AgentN-Chlorosuccinimide [2] [3] [6]
Reducing AgentDimethyl sulfide [2] [3] [6]
Reaction SolventToluene [2] [3]
Reaction TemperatureRoom temperature to 60°C [8] [9]
Yield (%)70-85% (reported) [3]
Purity (HPLC)≥98% [12] [13] [14]
Storage Temperature-20°C [12] [13] [14]

Chemical Intermediates and Reaction Mechanisms

The synthesis of valspodar proceeds through several distinct chemical intermediates, each playing a crucial role in the overall transformation pathway. Understanding these intermediates is essential for optimizing reaction conditions and ensuring consistent product quality in manufacturing operations.

The initial step involves the formation of a reactive complex between N-chlorosuccinimide and dimethyl sulfide, creating an electrophilic chlorinating species [6] [7]. This complex selectively attacks the 3'-hydroxyl group of the MeBmt residue in cyclosporin D, forming a chlorinated intermediate that subsequently undergoes elimination to yield the desired ketone functionality [3].

The mechanism proceeds through the formation of a chlorosulfide intermediate, which acts as the active oxidizing species. The dimethyl sulfide serves dual roles, both activating the N-chlorosuccinimide and acting as a mild reducing agent to prevent over-oxidation of the substrate [6]. This careful balance is critical for maintaining the integrity of the complex cyclic peptide structure while achieving the desired chemical transformation.

Table 2: Chemical Intermediates in Valspodar Synthesis

IntermediateFunctionMolecular WeightCritical Properties
Cyclosporin DStarting material1216.6Cyclic undecapeptide structure
N-Chlorosuccinimide-Dimethyl sulfide complexOxidizing reagent complex~265Selective oxidizing capability
Chlorinated intermediatePrimary oxidation product~1232Reactive chlorine intermediate
Ketone intermediateKey structural modification1214.6Modified MeBmt residue
Valspodar crude productPre-purification product1214.6Contains trace impurities
Purified ValspodarFinal pharmaceutical grade1214.6Pharmaceutical grade purity

The reaction mechanism involves several key steps that must be carefully controlled to ensure optimal yields and product quality. The initial nucleophilic attack of dimethyl sulfide on N-chlorosuccinimide generates a positively charged sulfur species that serves as the actual oxidizing agent [7]. This species then abstracts a hydride from the 3'-carbon of the MeBmt residue, forming the desired ketone while regenerating dimethyl sulfide.

Alternative Synthesis Routes

While the oxidation of cyclosporin D remains the predominant method for valspodar production, several alternative synthetic approaches have been explored to address potential supply chain limitations and optimize manufacturing costs. These alternative routes generally involve more complex synthetic strategies but may offer advantages in terms of scalability or starting material availability.

One alternative approach involves the total synthesis of valspodar through peptide coupling methodologies, building the cyclic undecapeptide structure from individual amino acid components [15] [5]. This strategy requires the preparation of the modified MeBmt residue containing the ketone functionality, followed by sequential peptide bond formation to construct the linear undecapeptide precursor. The final cyclization step then forms the characteristic cyclic structure essential for biological activity.

The total synthesis approach offers greater control over stereochemistry and allows for the incorporation of isotopically labeled amino acids for research applications [3]. However, this method is significantly more complex and costly than the cyclosporin D oxidation route, making it less attractive for large-scale commercial production.

Another alternative involves semi-synthetic modifications of other cyclosporin analogs, particularly those with existing structural similarities to valspodar [4] [5]. These approaches may utilize different oxidation conditions or alternative reagent systems to achieve the desired transformation, potentially offering improved yields or reduced environmental impact compared to the standard protocol.

Advanced synthetic methodologies have also been explored, including the use of enzymatic oxidation systems and flow chemistry approaches [5]. These methods may offer advantages in terms of selectivity and environmental sustainability but require specialized equipment and expertise that may limit their practical implementation in manufacturing settings.

Industrial Scale Production Considerations

The translation of laboratory-scale valspodar synthesis to industrial manufacturing requires careful consideration of numerous factors including safety, environmental impact, cost-effectiveness, and regulatory compliance. The primary challenges associated with large-scale production center around the handling of the oxidizing reagents and the need for consistent product quality across multiple production batches.

Safety considerations are paramount in industrial valspodar production, particularly given the use of N-chlorosuccinimide as the primary oxidizing agent [6]. This reagent can release chlorine gas under certain conditions and requires specialized handling procedures and ventilation systems to ensure worker safety. Additionally, the use of toluene as the reaction solvent necessitates appropriate fire prevention measures and vapor recovery systems to minimize environmental release.

The economics of large-scale production favor the cyclosporin D oxidation route due to the ready availability of the starting material and the relatively simple reaction conditions [8] [16]. However, the cost of cyclosporin D can represent a significant portion of the overall production cost, making supply chain management and inventory optimization critical factors in maintaining profitability.

Process optimization for industrial production focuses on maximizing yield while minimizing waste generation and processing time [16]. This typically involves careful optimization of reaction temperature, reagent stoichiometry, and reaction time to achieve the desired conversion while avoiding the formation of unwanted byproducts that complicate purification.

Temperature control is particularly critical, as elevated temperatures can lead to decomposition of the cyclic peptide structure or formation of regioisomers that are difficult to separate from the desired product [8]. Most industrial processes operate at controlled temperatures between 25-40°C to balance reaction rate with product quality considerations.

Solvent recovery and recycling represent important considerations for both economic and environmental reasons [16]. Toluene recovery systems are typically incorporated into industrial processes to minimize solvent consumption and reduce waste disposal costs. These systems must be designed to remove any residual reagents or products that could accumulate and affect subsequent reaction batches.

Purification and Quality Control Methods

The purification of valspodar from crude reaction mixtures requires sophisticated chromatographic techniques to achieve the high purity standards required for pharmaceutical applications. The complex structure of the cyclic undecapeptide and its similarity to related cyclosporin analogs presents significant challenges in developing effective separation methods.

High-performance liquid chromatography (HPLC) represents the primary analytical and preparative technique employed for valspodar purification and quality control [9] [13] [14]. Reversed-phase HPLC using C8 or C18 stationary phases with gradient elution systems provides excellent resolution of valspodar from structural analogs and synthetic impurities. Detection is typically accomplished using ultraviolet absorption at 210-220 nm, where the peptide backbone exhibits strong absorption.

The development of robust HPLC methods requires careful optimization of mobile phase composition, gradient conditions, and column temperature to achieve consistent separation performance [9]. Acetonitrile-water mobile phase systems with ammonium hydroxide or formic acid modifiers are commonly employed to optimize peak shape and retention reproducibility.

Table 3: Quality Control and Analytical Methods for Valspodar

Analytical MethodApplicationDetection LimitReference
High Performance Liquid Chromatography (HPLC)Purity determination and quantification10 ng/mL [9] [13] [14]
Liquid Chromatography-Mass Spectrometry (LC-MS)Structural confirmation and impurity profiling2.5 ng/mL [9]
Nuclear Magnetic Resonance (NMR)Structural elucidation and verification1-5 μg [17]
Ultra Violet Spectroscopy (UV)Identity confirmation and concentration1 μg/mL [18] [9]
Thin Layer Chromatography (TLC)Reaction monitoring and purity assessment0.1 μg/spot [3]
Melting Point DeterminationIdentity confirmationN/A [12]
Elemental AnalysisCompositional analysis0.1% [17]
Chiral AnalysisStereochemical purity assessment0.1% [17]

Liquid chromatography-mass spectrometry (LC-MS) provides essential capabilities for structural confirmation and impurity profiling during quality control testing [9]. The high molecular weight of valspodar (1214.62 g/mol) and its distinctive fragmentation pattern enable unambiguous identification and quantification even in complex mixtures. Selected ion monitoring (SIM) techniques can achieve detection limits as low as 2.5 ng/mL in biological matrices.

Nuclear magnetic resonance (NMR) spectroscopy serves as a definitive method for structural verification and stereochemical assessment of valspodar samples [17]. Both 1H and 13C NMR techniques are employed to confirm the integrity of the cyclic peptide structure and identify any structural modifications that may have occurred during synthesis or storage.

The complexity of the valspodar NMR spectrum, containing signals from 63 carbon atoms and 111 hydrogen atoms, requires high-field instrumentation and careful spectral analysis to extract meaningful structural information [17]. Two-dimensional NMR techniques such as COSY and HSQC may be employed for complete assignment of spectral features and confirmation of stereochemical integrity.

Purity assessment requires integration of multiple analytical techniques to provide comprehensive characterization of the final product [19]. HPLC purity determinations are typically complemented by thin-layer chromatography for rapid screening and elemental analysis for compositional verification. The pharmaceutical grade specification for valspodar typically requires ≥98% purity by HPLC with identified impurities below specified limits [12] [13] [14].

Stability-indicating analytical methods are essential for monitoring product degradation during storage and establishing appropriate shelf-life specifications [18]. These methods must be capable of separating valspodar from its degradation products and quantifying changes in product quality over time under various storage conditions.

Quality control protocols for industrial valspodar production incorporate multiple sampling points throughout the manufacturing process to ensure consistent product quality [16]. Raw material testing, in-process monitoring, and final product release testing all contribute to the overall quality assurance framework that ensures the safety and efficacy of the final pharmaceutical product.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

1213.84136802 g/mol

Monoisotopic Mass

1213.84136802 g/mol

Heavy Atom Count

86

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q7ZP55KF3X

Pharmacology

Valspodar is an analogue of cyclosporin-A. Valspodar inhibits p-glycoprotein, the multidrug resistance efflux pump, thereby restoring the retention and activity of some drugs in some drug-resistant tumor cells. This agent also induces caspase-mediated apoptosis. (NCI04)

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ABCB1 (CD243) [HSA:5243] [KO:K05658]

Other CAS

121584-18-7

Metabolism Metabolites

Valspodar has known human metabolites that include 9-(3-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E)-2-methylhex-4-enoyl]-6,18,24-tris(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone.

Wikipedia

Valspodar

Dates

Last modified: 08-15-2023
1: Bajelan E, Haeri A, Vali AM, Ostad SN, Dadashzadeh S. Co-delivery of doxorubicin and PSC 833 (Valspodar) by stealth nanoliposomes for efficient overcoming of multidrug resistance. J Pharm Pharm Sci. 2012 Sep;15(4):568-82. PubMed PMID: 23106959.
2: Binkhathlan Z, Elhasi S, Brocks DR, Lavasanifar A. Characterization of the self assembly of methoxy poly(ethylene oxide)-block-poly(α-benzyl carboxylate-ε-caprolactone) for the solubilization and in vivo delivery of valspodar. Curr Drug Deliv. 2012 Mar;9(2):164-71. PubMed PMID: 22283648.
3: Kuemmerle A, Yan H, Krueger T, Buclin T, Braissant O, Henry H, Ris HB, Decosterd LA. P-glycoprotein modulation by valspodar and cyclosporin does not increase tumor uptake of doxorubicin administered via isolated lung perfusion to rats bearing sarcoma lung metastases. Anticancer Res. 2011 Jun;31(6):2121-8. PubMed PMID: 21737631.
4: Kolitz JE, George SL, Marcucci G, Vij R, Powell BL, Allen SL, DeAngelo DJ, Shea TC, Stock W, Baer MR, Hars V, Maharry K, Hoke E, Vardiman JW, Bloomfield CD, Larson RA; Cancer and Leukemia Group B. P-glycoprotein inhibition using valspodar (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808. Blood. 2010 Sep 2;116(9):1413-21. doi: 10.1182/blood-2009-07-229492. Epub 2010 Jun 3. PubMed PMID: 20522709; PubMed Central PMCID: PMC2938834.
5: Binkhathlan Z, Hamdy DA, Brocks DR, Lavasanifar A. Development of a polymeric micellar formulation for valspodar and assessment of its pharmacokinetics in rat. Eur J Pharm Biopharm. 2010 Jun;75(2):90-5. doi: 10.1016/j.ejpb.2010.03.010. Epub 2010 Mar 21. PubMed PMID: 20332028.
6: O'Brien MM, Lacayo NJ, Lum BL, Kshirsagar S, Buck S, Ravindranath Y, Bernstein M, Weinstein H, Chang MN, Arceci RJ, Sikic BI, Dahl GV. Phase I study of valspodar (PSC-833) with mitoxantrone and etoposide in refractory and relapsed pediatric acute leukemia: a report from the Children's Oncology Group. Pediatr Blood Cancer. 2010 May;54(5):694-702. doi: 10.1002/pbc.22366. PubMed PMID: 20209646; PubMed Central PMCID: PMC2838930.
7: Binkhathlan Z, Hamdy DA, Brocks DR, Lavasanifar A. Pharmacokinetics of PSC 833 (valspodar) in its Cremophor EL formulation in rat. Xenobiotica. 2010 Jan;40(1):55-61. doi: 10.3109/00498250903331056. PubMed PMID: 19903013.
8: Shen F, Bailey BJ, Chu S, Bence AK, Xue X, Erickson P, Safa AR, Beck WT, Erickson LC. Dynamic assessment of mitoxantrone resistance and modulation of multidrug resistance by valspodar (PSC833) in multidrug resistance human cancer cells. J Pharmacol Exp Ther. 2009 Aug;330(2):423-9. doi: 10.1124/jpet.109.153551. Epub 2009 May 7. PubMed PMID: 19423841; PubMed Central PMCID: PMC2713081.
9: Binkhathlan Z, Somayaji V, Brocks DR, Lavasanifar A. Development of a liquid chromatography-mass spectrometry (LC/MS) assay method for the quantification of PSC 833 (Valspodar) in rat plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Jun 15;869(1-2):31-7. doi: 10.1016/j.jchromb.2008.05.003. Epub 2008 May 10. PubMed PMID: 18514043.
10: Lhommé C, Joly F, Walker JL, Lissoni AA, Nicoletto MO, Manikhas GM, Baekelandt MM, Gordon AN, Fracasso PM, Mietlowski WL, Jones GJ, Dugan MH. Phase III study of valspodar (PSC 833) combined with paclitaxel and carboplatin compared with paclitaxel and carboplatin alone in patients with stage IV or suboptimally debulked stage III epithelial ovarian cancer or primary peritoneal cancer. J Clin Oncol. 2008 Jun 1;26(16):2674-82. doi: 10.1200/JCO.2007.14.9807. PubMed PMID: 18509179.

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